4-(氨甲基)-6,7-二甲氧基香豆素

描述

Synthesis Analysis

The synthesis of 4-(Aminomethyl)-6,7-dimethoxycoumarin and related compounds often involves multi-step chemical processes, including condensation, cyclization, and substitution reactions. Sasamoto et al. (1996) described a method for synthesizing a coumarin-based amine, which is used for fluorescence derivatization of carboxylic acids, demonstrating the compound's utility in analytical chemistry (Sasamoto et al., 1996). Another study by Liu Xian-min (2014) detailed the synthesis process of 6,7-dimethoxycoumarin, showcasing a related compound's synthesis pathway, which may offer insights into the synthetic strategies applicable to 4-(Aminomethyl)-6,7-dimethoxycoumarin (Liu Xian-min, 2014).

Molecular Structure Analysis

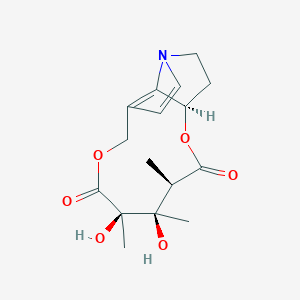

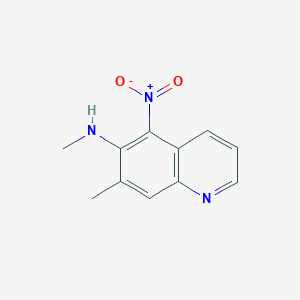

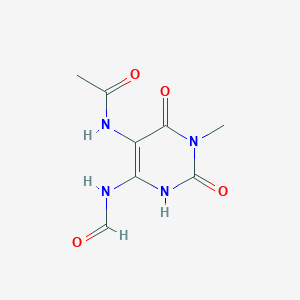

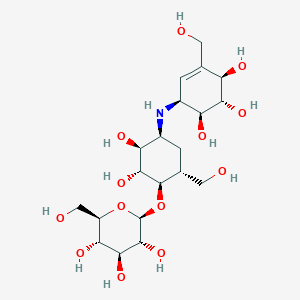

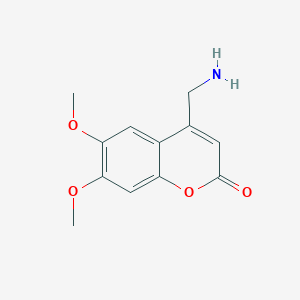

The molecular structure of 4-(Aminomethyl)-6,7-dimethoxycoumarin is characterized by the presence of dimethoxy groups on the coumarin nucleus and an aminomethyl group, which significantly influences its chemical behavior and interaction with other molecules. Studies on similar compounds provide insights into how structural features like dimethoxy and aminomethyl groups affect molecular properties and reactivity. For instance, the research by Farinotti et al. (1983) on 4-bromomethyl-6,7-dimethoxycoumarin derivatives offers an understanding of how substituents on the coumarin core influence its spectroscopic characteristics and reactivity (Farinotti et al., 1983).

Chemical Reactions and Properties

4-(Aminomethyl)-6,7-dimethoxycoumarin participates in various chemical reactions due to its reactive aminomethyl and dimethoxy groups. It serves as a precursor for synthesizing fluorescent labels and probes, indicating its reactivity towards carboxylic acids and potential in derivatization reactions for analytical applications, as demonstrated by Sasamoto et al. (1996) (Sasamoto et al., 1996).

Physical Properties Analysis

The physical properties of 4-(Aminomethyl)-6,7-dimethoxycoumarin, such as solubility, melting point, and spectral characteristics, are influenced by its molecular structure. The presence of dimethoxy groups contributes to its solubility in organic solvents, while the aminomethyl group may affect its boiling point and melting point. Research on related coumarin derivatives provides insight into how such structural features impact physical properties (Ghose et al., 2018).

Chemical Properties Analysis

The chemical properties of 4-(Aminomethyl)-6,7-dimethoxycoumarin, including reactivity, stability, and interaction with other chemical species, are shaped by its functional groups. The aminomethyl group makes it a versatile molecule for nucleophilic addition reactions, and the dimethoxy groups may enhance its stability under various conditions. Studies on coumarin derivatives highlight the importance of functional groups in determining chemical behavior and reactivity (Nam et al., 2002).

科学研究应用

生物系统中的荧光探针:6,7-二甲氧基香豆素用作荧光探针,用于研究生物相关系统中的水合动力学,在蛋白质研究和酶底物中具有潜在应用 (Ghose et al., 2018).

癌症研究:5,7-二甲氧基香豆素和 6,7-二甲氧基香豆素等各种衍生物已被发现可以有效减少黑色素瘤细胞生长,诱导黑色素瘤细胞系的差异化,并抑制人肺癌细胞的增殖 (Alesiani et al., 2008) (Jun, 2001).

色谱检测:4-溴甲基-6,7-二甲氧基香豆素作为色谱检测中羧酸的灵敏荧光标记,能够评估皮摩尔量 (Farinotti et al., 1983).

羧酸的 HPLC 分析:在两相介质中使用 4-氨甲基-6, 7-二甲氧基香豆素的两相衍生化方法,可以对羧酸进行简单快速的 HPLC 分析 (Sasamot et al., 1996).

植物药理学:6,7-二甲氧基香豆素作为柑橘植物抗毒素,已被证明可以抑制疫霉菌胶质病和其他真菌的体外生长 (Afek et al., 1986).

白血病细胞研究:它通过调节 FOXO3/p27 信号通路促进分化并抑制人慢性粒细胞白血病 K562 细胞的增殖 (Zheng et al., 2022).

血管生成抑制:4-千里光酰氧基甲基-6,7-二甲氧基香豆素等衍生物因其血管生成抑制特性而显示出治疗血管疾病的潜力 (Nam et al., 2002).

抗氧化活性:6-乙氧基-4-甲基香豆素等化合物具有抗氧化活性,突出了它们在氧化应激相关研究中的潜力 (Çelikezen et al., 2020).

细胞毒性剂:5-(4-羟基苯乙烯基)-4,7-二甲氧基香豆素等新型香豆素衍生物已显示出作为针对人类肿瘤细胞的细胞毒性剂的潜力 (Seo et al., 2000).

抗原生动物活性:包括 4-(3,4-二甲氧基苯基)-6,7-二甲氧基香豆素在内的某些芳基香豆素对恶性疟原虫和利什曼原虫多诺万氏菌等病原体表现出有效的抗原生动物活性 (Pierson et al., 2010).

作用机制

安全和危害

未来方向

属性

IUPAC Name |

4-(aminomethyl)-6,7-dimethoxychromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO4/c1-15-10-4-8-7(6-13)3-12(14)17-9(8)5-11(10)16-2/h3-5H,6,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXXVGQYUBHDGBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=CC(=O)O2)CN)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 4-(Aminomethyl)-6,7-dimethoxycoumarin interact with carboxylic acids and what are the downstream effects?

A: 4-(Aminomethyl)-6,7-dimethoxycoumarin reacts with carboxylic acids through a condensation reaction. [] The amine group of the coumarin derivative reacts with the carboxylic acid group, forming an amide bond and releasing a water molecule. This derivatization results in a fluorescent product, enabling sensitive detection and quantification of carboxylic acids using High-Performance Liquid Chromatography (HPLC) with fluorescence detection. []

Q2: What are the advantages of using a two-phase derivatization method with 4-(Aminomethyl)-6,7-dimethoxycoumarin for analyzing carboxylic acids?

A: The research by Santa et al. [] highlights several advantages of employing a two-phase derivatization method with 4-(Aminomethyl)-6,7-dimethoxycoumarin and water/ethyl acetate for carboxylic acid analysis:

- Simplicity and speed: The two-phase system allows for easy separation of the derivatized analytes from the reaction mixture, simplifying the sample preparation process and reducing analysis time. []

- Sensitivity: The derivatization significantly enhances the detectability of carboxylic acids, achieving detection limits in the femtomole range. []

- Versatility: This method demonstrates applicability for analyzing various carboxylic acids, including fatty acids in complex biological samples like human serum. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。